Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride
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Overview
Description
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate hydrochloride is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopropane ring fused to an isoquinoline moiety, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate isoquinoline derivative with a cyclopropane precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Synthesized via the Corey–Chaykovsky reaction and studied for its unique chemical properties.
Uniqueness
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate hydrochloride stands out due to its specific spirocyclic structure fused with an isoquinoline ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H18ClNO2 |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
ethyl spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-2-17-13(16)10-4-3-5-12-11(10)8-15-9-14(12)6-7-14;/h3-5,15H,2,6-9H2,1H3;1H |
InChI Key |
DIWUYJRKTHSHPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CNCC3(C2=CC=C1)CC3.Cl |
Origin of Product |
United States |
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